Trimethylsilyl 3,3-dimethylacrylate

説明

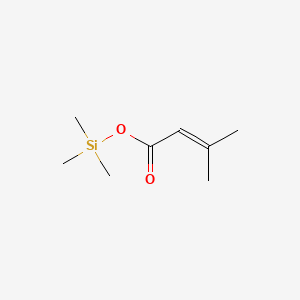

Trimethylsilyl 3,3-dimethylacrylate (CAS: 25436-25-3) is a silylated ester derived from 3,3-dimethylacrylic acid. Its structure consists of a trimethylsilyl (TMS) group attached to the carboxylate oxygen of 3,3-dimethylacrylate, offering steric bulk and enhanced hydrophobicity compared to non-silylated analogs. This compound is primarily utilized in specialized organic syntheses and coordination chemistry, where its silyl group modifies reactivity or stabilizes intermediates.

特性

CAS番号 |

25436-25-3 |

|---|---|

分子式 |

C8H16O2Si |

分子量 |

172.3 g/mol |

IUPAC名 |

trimethylsilyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C8H16O2Si/c1-7(2)6-8(9)10-11(3,4)5/h6H,1-5H3 |

InChIキー |

KNFZPFSOTLGZEE-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)O[Si](C)(C)C)C |

正規SMILES |

CC(=CC(=O)O[Si](C)(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of crotonic acid, 3-methyl-, trimethylsilyl ester typically involves the esterification of crotonic acid derivatives with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

化学反応の分析

Types of Reactions

Trimethylsilyl 3,3-dimethylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Trimethylsilyl 3,3-dimethylacrylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of crotonic acid, 3-methyl-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl group stabilizes the ester, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the carboxylic acid .

類似化合物との比較

Key Properties :

- Molecular Formula : Likely C₈H₁₄O₂Si (inferred from structural analogs; conflicting data in lists C₁₁H₁₀O₂S, which may be erroneous).

- Applications: Acts as a ligand in metal clusters (e.g., manganese-based single-molecule magnets), and as a monomer for tailored polymer synthesis.

Comparison with Similar Compounds

2.1 Methyl 3,3-Dimethylacrylate

- CAS : 924-50-5

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Physical Properties : Lower boiling point and density compared to silylated derivatives due to the absence of the bulky TMS group.

- Applications: Widely used as a monomer in polymer production (e.g., acrylic resins) and as a reactive diluent.

- Safety : Classified with specific handling requirements (e.g., ventilation to avoid inhalation).

2.2 Ethyl 3,3-Dimethylacrylate

- CAS: Not explicitly listed in evidence, but market reports highlight its commercial significance.

- Molecular Formula : Likely C₇H₁₂O₂ (ethyl ester analog).

- Applications : Similar to methyl ester but offers slower polymerization kinetics due to the ethyl group’s steric effects. Market growth is driven by demand in coatings and adhesives.

2.3 3-(Trimethoxysilyl)propyl Methacrylate

- CAS : 2530-85-0

- Molecular Formula : C₁₀H₂₀O₅Si

- Applications : Functions as a coupling agent in adhesives and coatings due to its dual-reactive groups (methacrylate and trimethoxysilyl).

- Safety : Requires precautions for skin/eye contact but lacks GHS hazard classification.

2.4 Trimethylsilyl Propynoate

- CAS : 5683-31-8

- Molecular Formula : C₆H₁₀O₂Si

- Applications : Used in alkyne-based click chemistry; the TMS group enhances stability during reactions.

Comparative Data Table

Research Findings and Discrepancies

- Structural Ambiguities: lists conflicting molecular formulas (C₁₁H₁₀O₂S vs.

- Reactivity Differences : The TMS group in this compound enhances thermal stability and reduces polarity compared to methyl/ethyl esters, making it preferable for high-temperature reactions.

- Safety Profiles: Silylated compounds (e.g., this compound) generally require handling under inert conditions due to moisture sensitivity, whereas non-silylated esters prioritize ventilation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。